2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications .
Scientific Research Applications
2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating certain cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the additional cyclohexane and dimethyl groups.
Imidazo[1,2-a]pyrimidine: Another related compound with a different heterocyclic structure.
Uniqueness
The uniqueness of 2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN2O4/c1-29(2)13-20(34)24(21(35)14-29)26(25-22(36)15-30(3,4)16-23(25)37)27-19-7-5-6-12-33(19)28(32-27)17-8-10-18(31)11-9-17/h5-12,24,26,36H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSBMKIBBGMPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=C(CC(CC2=O)(C)C)O)C3=C4C=CC=CN4C(=N3)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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